1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione
Description
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxyphenyl group and a phenylamino group attached to a pyrrole ring
Properties
IUPAC Name |
3-anilino-1-(4-methoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(20)11-15(17(19)21)18-12-5-3-2-4-6-12/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGNUSXKZYCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyaniline with maleic anhydride to form an intermediate, which is then cyclized to yield the desired pyrrole derivative. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the methoxy group enhances its interaction with biological targets, making it a candidate for developing novel anticancer therapies. For instance, derivatives of pyrrole compounds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Research indicates that 1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione exhibits antimicrobial activity against a range of pathogens. A study demonstrated that certain derivatives possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL . This suggests its potential use in treating tuberculosis and other bacterial infections.
Biological Research Applications
Neuropharmacology
The compound has been investigated for its neuropharmacological properties. It has been tested in models for anticonvulsant activity, where certain derivatives showed effective protection against induced seizures. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring can significantly enhance anticonvulsant effects .
Enzyme Inhibition Studies
this compound has been explored as an inhibitor of specific enzymes involved in disease pathways. For example, it has been noted for its inhibitory effects on ClpP1P2 peptidase in Mycobacterium tuberculosis, indicating its potential role in developing new antituberculosis drugs .
Material Science Applications
Polymer Chemistry
The compound's reactivity allows it to be utilized in polymer synthesis. It can serve as a building block for creating functional polymers with specific properties. Its maleimide structure is particularly useful in Diels-Alder reactions, enabling the formation of complex polymeric materials with enhanced mechanical and thermal properties.
Data Tables
Case Studies
-
Anticancer Efficacy Study
In a study examining the anticancer effects of pyrrole derivatives, researchers synthesized several analogs of this compound and assessed their cytotoxicity on breast cancer cells. Results indicated that certain analogs had IC50 values significantly lower than standard chemotherapeutics, suggesting their viability as lead compounds for further development. -
Antimicrobial Activity Assessment
A comprehensive screening of various derivatives against Mycobacterium tuberculosis was performed using broth microdilution methods. The compound demonstrated potent antimicrobial activity with favorable safety profiles, paving the way for potential clinical applications in treating resistant strains of tuberculosis. -
Neuropharmacological Evaluation
A series of experiments were conducted to evaluate the anticonvulsant properties of the compound using picrotoxin-induced seizure models in rodents. Results showed that specific modifications to the phenyl ring led to increased protective effects against seizures, highlighting the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a pyrrole ring. It exhibits different chemical reactivity and biological activities.
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-indole: This compound contains an indole ring and is studied for its potential pharmacological properties.
Biological Activity
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione, commonly referred to as MPPD, is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by its unique structure, which includes a pyrrole ring substituted with a methoxyphenyl group and a phenylamino group, MPPD is being investigated for various pharmacological applications, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
- Molecular Formula : C17H14N2O3
- Molecular Weight : Approximately 290.30 g/mol
- Structure : The compound features a pyrrole backbone with substituents that may influence its reactivity and biological interactions.
Synthesis
The synthesis of MPPD typically involves multi-step organic reactions. A common method includes the reaction of 4-methoxyaniline with maleic anhydride to form an intermediate that is cyclized to yield the final product. This process often employs solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity.
Anticancer Properties
Research indicates that MPPD and its analogs exhibit significant anticancer activity. The mechanism of action is believed to involve the inhibition of key enzymes associated with cell proliferation. For instance, studies on similar pyrrole derivatives have shown their ability to inhibit the activity of tyrosine kinases, which are critical in cancer cell signaling pathways .
Case Study:
In vitro studies have demonstrated that MPPD can inhibit the growth of various cancer cell lines. For example, derivatives of pyrrole-2,5-diones have been shown to effectively reduce the viability of colon cancer cells (HCT-116, SW-620) with a GI50 in the nanomolar range (approximately 1.0–1.6 × 10^-8 M) .
Antimicrobial Activity
MPPD also exhibits antimicrobial properties. Research into related compounds suggests that the presence of both methoxy and phenylamino groups enhances its interaction with microbial membranes, potentially disrupting their integrity and leading to cell death .
The biological activity of MPPD is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : MPPD may inhibit enzymes involved in tumor progression and microbial metabolism.
- Membrane Interaction : The compound's hydrophobic regions allow it to intercalate into lipid bilayers, affecting membrane fluidity and permeability .
Comparative Analysis with Related Compounds
To understand the unique properties of MPPD, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Contains amino and chloro substituents | Potential tyrosine kinase inhibitor |
| Maleimide | Simpler pyrrole derivative | Known for reactivity in Michael addition |
| 3-Amino-1H-pyrrole-2,5-dione | Amino group at position 3 | Exhibits different biological activities |
| 4-Methoxybenzoyl derivative | Benzoyl group instead of phenylamino | Different reactivity profile |
The presence of both methoxy and phenylamino groups in MPPD potentially enhances its biological activity compared to simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
